N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Overview
Description
N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound features a pyridine ring substituted with a methyl group at the 6-position and a nicotinamide moiety linked to a tetrahydrothiophene ring via an ether linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a candidate for probing the activity of nicotinamide-related enzymes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for drug development.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:
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Formation of the Pyridine Intermediate: : The starting material, 6-methylpyridine, undergoes nitration to form 6-methyl-2-nitropyridine. This intermediate is then reduced to 6-methyl-2-aminopyridine.
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Synthesis of the Nicotinamide Derivative: : 2-chloronicotinic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-methyl-2-aminopyridine to form N-(6-methylpyridin-2-yl)nicotinamide.
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Etherification: : The final step involves the etherification of N-(6-methylpyridin-2-yl)nicotinamide with tetrahydrothiophene-3-ol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the nitro group in intermediates or the pyridine ring, potentially altering the electronic properties of the compound.
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Substitution: : The pyridine and nicotinamide rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyridine derivatives.
Substitution: Halogenated pyridines, substituted nicotinamides.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include nicotinamide adenine dinucleotide (NAD)-dependent processes, given the presence of the nicotinamide moiety.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the pyridine and tetrahydrothiophene substitutions.
6-Methylpyridine: Lacks the nicotinamide and tetrahydrothiophene groups.
Tetrahydrothiophene: A simpler sulfur-containing ring without the nicotinamide and pyridine components.
Uniqueness
N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of a nicotinamide moiety with a substituted pyridine ring and a tetrahydrothiophene ether linkage. This structural complexity provides distinct chemical and biological properties not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-4-2-6-14(18-11)19-15(20)13-5-3-8-17-16(13)21-12-7-9-22-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBKYIEXVAOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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